2-Allyl-5,5-dimethyl-1,3,2-dioxaborinane

Catalytic Allylation Boron-to-Zinc Transmetallation Carbonyl Allylation

2-Allyl-5,5-dimethyl-1,3,2-dioxaborinane (CAS 911482-75-2), also known as allylboronic acid neopentyl glycol ester, is a cyclic allylboronic ester featuring a six-membered 1,3,2-dioxaborinane ring. It is supplied commercially as a colorless to light yellow/orange liquid, typically stabilized with phenothiazine to prevent decomposition during storage.

Molecular Formula C8H15BO2
Molecular Weight 154.02 g/mol
CAS No. 911482-75-2
Cat. No. B1279808
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-Allyl-5,5-dimethyl-1,3,2-dioxaborinane
CAS911482-75-2
Molecular FormulaC8H15BO2
Molecular Weight154.02 g/mol
Structural Identifiers
SMILESB1(OCC(CO1)(C)C)CC=C
InChIInChI=1S/C8H15BO2/c1-4-5-9-10-6-8(2,3)7-11-9/h4H,1,5-7H2,2-3H3
InChIKeySBZNRMJWIVCYBF-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

2-Allyl-5,5-dimethyl-1,3,2-dioxaborinane (CAS 911482-75-2): Procurement and Technical Specifications


2-Allyl-5,5-dimethyl-1,3,2-dioxaborinane (CAS 911482-75-2), also known as allylboronic acid neopentyl glycol ester, is a cyclic allylboronic ester featuring a six-membered 1,3,2-dioxaborinane ring . It is supplied commercially as a colorless to light yellow/orange liquid, typically stabilized with phenothiazine to prevent decomposition during storage . The compound serves as an allylating reagent in organic synthesis, particularly valued for its performance in catalytic boron-to-zinc transmetallation processes [1].

Why 2-Allyl-5,5-dimethyl-1,3,2-dioxaborinane Cannot Be Simply Substituted with Other Allylboronates


While allylboronic acid pinacol ester and related allylboronates share the allyl group, the dioxaborinane scaffold of 2-allyl-5,5-dimethyl-1,3,2-dioxaborinane confers markedly different reactivity profiles, hydrolytic stability, and compatibility with specific catalytic systems. Substituting this compound with a pinacol ester may lead to incomplete conversion, side reactions, or the need for higher catalyst loadings [1]. The neopentyl glycol-derived boronic ester exhibits up to 10⁴-fold greater nucleophilic reactivity in boron ate complexes compared to pinacol derivatives [2]. Furthermore, the cyclic dioxaborinane structure provides enhanced hydrolytic stability relative to acyclic boronic esters, reducing decomposition during handling and storage [3].

Quantitative Differentiation Evidence for 2-Allyl-5,5-dimethyl-1,3,2-dioxaborinane Procurement


Catalyst Loading Efficiency in Zinc Amide-Catalyzed Allylation

In zinc amide-catalyzed allylation of carbonyl compounds, imines, and hydrazones, 2-allyl-5,5-dimethyl-1,3,2-dioxaborinane enables reactions to proceed with a catalyst loading as low as ~0.1 mol% [1]. In contrast, typical Pd-catalyzed allylation protocols using allylboronates require catalyst loadings in the range of 0.2–5 mol% .

Catalytic Allylation Boron-to-Zinc Transmetallation Carbonyl Allylation

Nucleophilic Reactivity Enhancement in Boron Ate Complexes

In a comparative kinetic study of boron ate complexes derived from aryl and heteroaryl boronic esters, neopentyl glycol derivatives (the same scaffold as 2-allyl-5,5-dimethyl-1,3,2-dioxaborinane) were found to be 10⁴ times more reactive than pinacol and catechol derivatives [1]. This class-level inference suggests that the dioxaborinane structure significantly enhances nucleophilicity in transformations proceeding via ate complex intermediates.

Boron Ate Complexes Nucleophilic Reactivity Organoboron Chemistry

Enhanced Hydrolytic Stability Through Cyclic Dioxaborinane Framework

The cyclic 1,3,2-dioxaborinane ring in 2-allyl-5,5-dimethyl-1,3,2-dioxaborinane provides improved hydrolytic stability compared to acyclic boronic esters [1]. While specific half-life data for this compound are not reported in open literature, the general class property of dioxaborinanes is their greater resistance to hydrolysis than open-chain analogs, a feature attributed to the chelate effect and reduced electrophilicity of the boron center [2]. Commercial suppliers typically provide the compound stabilized with phenothiazine, further mitigating decomposition during transport and storage .

Hydrolytic Stability Boronic Ester Storage Handling Safety

Molecular Weight and Physical Form Differentiation

2-Allyl-5,5-dimethyl-1,3,2-dioxaborinane (MW 154.01 g/mol) has a lower molecular weight than allylboronic acid pinacol ester (MW 168.04 g/mol) [REFS-1, REFS-2]. This difference in formula weight affects stoichiometric calculations and can simplify purification by providing a distinct retention time in chromatography or a different boiling point profile. The compound is a liquid at room temperature (colorless to light yellow/orange), while pinacol ester is also a liquid but with a different density (0.896 g/mL) and refractive index [1].

Physical Properties Stoichiometry Purification

Optimal Use Cases for 2-Allyl-5,5-dimethyl-1,3,2-dioxaborinane Based on Verified Differentiation


High-Efficiency Catalytic Allylation of Carbonyl Compounds and Imines

Researchers seeking to minimize catalyst loading and metal waste in allylation reactions should prioritize 2-allyl-5,5-dimethyl-1,3,2-dioxaborinane. As demonstrated by Kobayashi et al., this reagent enables allylation of ketones, imines, and hydrazones using only ~0.1 mol% zinc amide catalyst [1], compared to typical Pd-catalyzed systems requiring 0.2–5 mol% catalyst . This efficiency translates to reduced purification burdens and lower overall process mass intensity, making it ideal for both academic scale-up and industrial process development.

Synthesis of Nucleophilic Boron Ate Complexes

For projects involving boron ate complex intermediates—such as those used in stereoselective C–C bond formations—the neopentyl glycol scaffold of this compound offers a 10⁴-fold reactivity advantage over pinacol esters [1]. This enhancement is critical when working with less electrophilic partners or when mild reaction conditions are required to preserve sensitive functional groups. Procuring this specific dioxaborinane derivative ensures access to this reactivity boost, which cannot be achieved with standard pinacol allylboronates.

Moisture-Sensitive Synthetic Routes Requiring Stable Boronic Esters

In multi-step syntheses where boronic ester intermediates must survive aqueous work-ups or prolonged storage, the enhanced hydrolytic stability of the dioxaborinane ring provides a practical advantage [1]. While not quantified in half-life terms, the class property of cyclic boronates is well-documented to resist hydrolysis better than acyclic analogs . Procurement of 2-allyl-5,5-dimethyl-1,3,2-dioxaborinane, especially when supplied stabilized with phenothiazine , reduces the risk of reagent degradation and ensures consistent performance across multiple reaction runs.

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